molecular formula C7H2Cl3NS B039471 2,5,6-Trichlorobenzo[D]thiazole CAS No. 120258-61-9

2,5,6-Trichlorobenzo[D]thiazole

Cat. No.: B039471
CAS No.: 120258-61-9
M. Wt: 238.5 g/mol
InChI Key: WNVSIKFDDOOWGR-UHFFFAOYSA-N
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Description

2,5,6-Trichlorobenzo[D]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzo[D]thiazole, characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichlorobenzo[D]thiazole typically involves the chlorination of benzo[D]thiazole derivatives. One common method includes the reaction of benzo[D]thiazole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichlorobenzo[D]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5,6-Trichlorobenzo[D]thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5,6-Trichlorobenzo[D]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by forming covalent bonds with active site residues, leading to a disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorobenzo[D]thiazole
  • 2,5-Dichlorobenzo[D]thiazole
  • 2,6-Dichlorobenzo[D]thiazole

Uniqueness

2,5,6-Trichlorobenzo[D]thiazole is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. This distinct arrangement allows for selective reactions and applications that may not be achievable with other chlorinated benzo[D]thiazole derivatives .

Properties

IUPAC Name

2,5,6-trichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVSIKFDDOOWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622631
Record name 2,5,6-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120258-61-9
Record name 2,5,6-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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